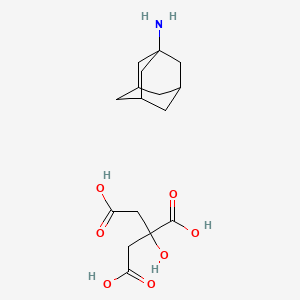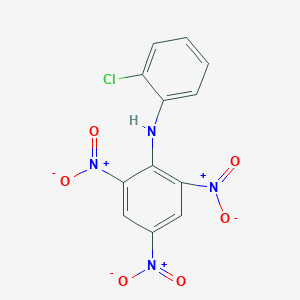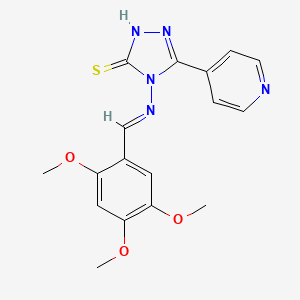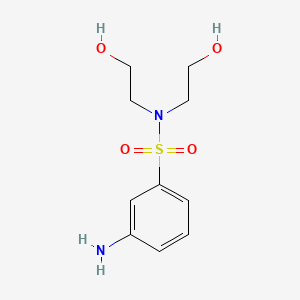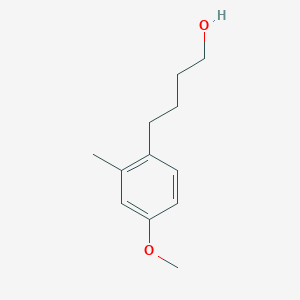
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL typically involves the reaction of 4-methoxy-2-methylphenylboronic acid with butanol under specific conditions. The reaction is often catalyzed by palladium complexes and may require the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or hydrocarbon .
Aplicaciones Científicas De Investigación
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methyl-4-methoxybenzeneboronic acid
Uniqueness
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
4693-98-5 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-(4-methoxy-2-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-10-9-12(14-2)7-6-11(10)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3 |
Clave InChI |
HUWKLEVASHAQJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)
